molecular formula C25H17ClN4O4 B14098270 5-(5-chloro-2-hydroxyphenyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1H-pyrazole-3-carboxamide

5-(5-chloro-2-hydroxyphenyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1H-pyrazole-3-carboxamide

Cat. No.: B14098270
M. Wt: 472.9 g/mol
InChI Key: UTLAPEMOLLHOMQ-UHFFFAOYSA-N
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Description

5-(5-chloro-2-hydroxyphenyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a benzofuran moiety, and a chlorinated hydroxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-chloro-2-hydroxyphenyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the benzofuran moiety: This step involves the cyclization of a suitable phenol derivative with an aldehyde or ketone in the presence of an acid catalyst.

    Chlorination and hydroxylation: The phenyl ring is chlorinated using reagents like thionyl chloride, followed by hydroxylation using a base such as sodium hydroxide.

    Amidation: The final step involves the coupling of the pyrazole and benzofuran intermediates with a phenylcarbamoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(5-chloro-2-hydroxyphenyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers, thioethers, or amines.

Scientific Research Applications

5-(5-chloro-2-hydroxyphenyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1H-pyrazole-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(5-chloro-2-hydroxyphenyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It may act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.

    Pathways Involved: The compound may influence pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-hydroxybenzophenone
  • 5-chloro-2-hydroxyacetophenone phenylhydrazone
  • (5-chloro-2-hydroxyphenyl)(phenyl)methanone

Uniqueness

5-(5-chloro-2-hydroxyphenyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1H-pyrazole-3-carboxamide is unique due to its combination of a pyrazole ring, benzofuran moiety, and chlorinated hydroxyphenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C25H17ClN4O4

Molecular Weight

472.9 g/mol

IUPAC Name

3-(5-chloro-2-hydroxyphenyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C25H17ClN4O4/c26-14-10-11-20(31)17(12-14)18-13-19(30-29-18)24(32)28-22-16-8-4-5-9-21(16)34-23(22)25(33)27-15-6-2-1-3-7-15/h1-13,31H,(H,27,33)(H,28,32)(H,29,30)

InChI Key

UTLAPEMOLLHOMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=NN4)C5=C(C=CC(=C5)Cl)O

Origin of Product

United States

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